molecular formula C13H16O B1589471 Cyclopentyl 4-methylphenyl ketone CAS No. 97802-97-6

Cyclopentyl 4-methylphenyl ketone

Cat. No.: B1589471
CAS No.: 97802-97-6
M. Wt: 188.26 g/mol
InChI Key: ATPGKQPKLIKHTF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-methylphenyl ketone is an organic compound that belongs to the class of ketones It features a cyclopentyl group attached to a 4-methylphenyl group through a carbonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl 4-methylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentane with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 4-methylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Cyclopentyl 4-methylbenzoic acid.

    Reduction: Cyclopentyl 4-methylphenyl alcohol.

    Substitution: 4-nitrocyclopentylphenyl ketone, 4-bromocyclopentylphenyl ketone.

Scientific Research Applications

Cyclopentyl 4-methylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 4-methylphenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    Cyclopentyl phenyl ketone: Lacks the methyl group on the aromatic ring, resulting in different reactivity and properties.

    Cyclohexyl 4-methylphenyl ketone: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its steric and electronic characteristics.

    Cyclopentyl 4-chlorophenyl ketone:

Uniqueness: Cyclopentyl 4-methylphenyl ketone is unique due to the presence of both a cyclopentyl group and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGKQPKLIKHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473489
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97802-97-6
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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